Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate
Description
Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate is a synthetic quinoline derivative characterized by a fused bicyclic structure. Key features include:
- Core structure: A 1,2-dihydroquinoline scaffold with a ketone group at position 2.
- Substituents: 8-Chloro: A chlorine atom at position 8, influencing electronic properties and steric interactions. 3-Methyl ester: A methyl ester at position 3, affecting solubility and metabolic stability.
Synthesis: Typically synthesized via cyclocondensation of substituted anilines with β-ketoesters, followed by halogenation and amine substitution.
Properties
CAS No. |
1251625-44-1 |
|---|---|
Molecular Formula |
C19H17ClN2O3 |
Molecular Weight |
356.81 |
IUPAC Name |
methyl 8-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-19(24)15-17(21-11-10-12-6-3-2-4-7-12)13-8-5-9-14(20)16(13)22-18(15)23/h2-9H,10-11H2,1H3,(H2,21,22,23) |
InChI Key |
WECAIYDJIVHGGO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Amination: The phenethylamino group is introduced via nucleophilic substitution, where the chloroquinoline intermediate reacts with phenethylamine under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Property | Compound A | Methyl 8-chloro-4-(ethylamino)-analog | Methyl 8-fluoro-phenethylamino-analog | Ethyl ester analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 372.82 | 312.75 | 356.78 | 386.85 |
| logP | 3.5 ± 0.2 (predicted) | 2.1 ± 0.3 | 3.2 ± 0.2 | 3.8 ± 0.3 |
| **Aqueous Solubility (µg/mL) | ~15 (low) | ~45 (moderate) | ~20 (low) | ~10 (very low) |
| Melting Point (°C) | 198–202 | 175–178 | 185–190 | 205–210 |
Key Observations :
- Phenethylamino vs. Ethylamino: The phenethyl group in Compound A increases logP by ~1.4 units compared to the ethylamino analog, suggesting enhanced membrane permeability but reduced solubility .
- Chloro vs. Fluoro : The 8-chloro substituent in Compound A improves thermal stability (higher melting point) compared to the 8-fluoro analog, likely due to stronger halogen bonding .
- Ester Group : Replacing the methyl ester with an ethyl ester further reduces solubility, highlighting the methyl group’s role in balancing lipophilicity.
Pharmacological Activity
Findings :
- Phenethylamino Superiority: Compound A’s phenethylamino group confers a 27-fold lower IC50 than the ethylamino analog, indicating critical role of aromaticity in kinase binding .
- Halogen Effects : The 8-chloro group in Compound A shows marginally better potency than the 8-fluoro analog, possibly due to enhanced electron-withdrawing effects.
- Ester Impact : The ethyl ester analog exhibits faster metabolic clearance, suggesting methyl esters may offer better stability in vivo.
Methodological Considerations
Studies on quinoline analogs often employ lumping strategies to predict physicochemical or pharmacokinetic behaviors. For example, compounds with similar substituents (e.g., alkylamino groups) may be grouped to reduce computational complexity in reaction modeling . However, such approaches may overlook subtle differences, as seen in the variability of Compound A’s solubility and bioactivity compared to its analogs.
Q & A
Basic Question
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, quinoline protons resonate at δ 6.5–8.5 ppm, while phenethylamino NH appears as a broad singlet near δ 5.5–6.0 ppm .
- X-ray Crystallography : Determines crystal packing and bond angles (e.g., monoclinic P21/c space group with β = 115.5° for ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 385.1).
Table 1 : Example NMR Data (Ethyl Analog)
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| Quinoline C4-NH | 5.8 | Broad |
| C8-Cl | - | - |
| Phenethyl CH2 | 2.9–3.1 | Triplet |
How can researchers optimize the yield of phenethylamino substitution at the 4-position?
Advanced Question
Methodological Approach :
- Solvent Selection : Dry toluene or DMF enhances nucleophilicity of phenethylamine .
- Catalyst Screening : Triethylamine vs. DMAP; the former is effective for electron-deficient quinolines .
- Temperature Control : Reactions at 80–100°C improve kinetics without decomposition.
Table 2 : Optimization Results (Hypothetical Data)
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et3N | Toluene | 80 | 72 |
| DMAP | DMF | 100 | 65 |
| None | THF | 60 | 38 |
How to resolve contradictions in reported biological activities of similar quinoline derivatives?
Advanced Question
Strategies :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds .
- Dose-Response Curves : Compare IC50 values across studies to identify potency thresholds.
- Metabolic Stability Testing : Evaluate compound degradation in serum to explain variability in in vivo vs. in vitro results .
Example : Ethyl 4-(2-methoxyethylamino)-8-methylquinoline-3-carboxylate showed antimicrobial activity only in nutrient-rich media, highlighting assay dependency .
What computational methods predict binding affinity to biological targets?
Advanced Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DNA gyrase for antimicrobial activity) .
- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : Use substituent electronic parameters (Hammett σ) to correlate structure with activity .
Reference : Methyl 4-hydroxy-2-thioxoquinoline-3-carboxylate was docked into COX-2 active sites, revealing hydrogen bonds with Arg120 and Tyr355 .
How to design structure-activity relationship (SAR) studies for substituent modifications?
Advanced Question
Methodology :
Vary Substituents : Replace 8-Cl with Br, NO2, or OMe to assess electronic effects.
Phenethylamino Modifications : Test bulkier (e.g., benzyl) or polar (e.g., hydroxyl) groups.
Ester vs. Amide : Hydrolyze methyl ester to carboxylate and couple with amines (e.g., ethyl → carboxamide in ).
Table 3 : Hypothetical SAR Data
| Substituent (Position) | IC50 (μM) | LogP |
|---|---|---|
| 8-Cl | 0.45 | 2.8 |
| 8-OMe | 1.2 | 2.1 |
| 4-Benzylamino | 0.87 | 3.5 |
How to assess compound stability under physiological conditions?
Advanced Question
- pH Stability : Incubate in buffers (pH 2–9) and analyze via HPLC for degradation products.
- Thermal Stability : TGA/DSC to determine decomposition temperatures (e.g., >200°C for crystalline analogs ).
- Light Sensitivity : UV-Vis spectroscopy before/after light exposure (λmax shifts indicate photodegradation).
Reference : Methyl 4-hydroxy-2-thioxoquinoline-3-carboxylate showed 90% stability after 24 h in PBS (pH 7.4) .
What strategies validate synthetic intermediates during multi-step synthesis?
Advanced Question
- Intermediate Trapping : Use LC-MS to isolate and characterize unstable intermediates (e.g., quinoline N-oxide).
- Isotopic Labeling : N-labeled anilines track nitrogen incorporation into the quinoline ring .
- In Situ IR : Monitor carbonyl (1700–1750 cm) and amine (3300 cm) groups during reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
